3-Fluoro-5-pyrrolidinophenylboronic acid

Physicochemical Properties Solubility Bioconjugation

Researchers requiring precise electronic modulation in Suzuki-Miyaura cross-couplings often face limited access to heteroaryl boronic acids with orthogonal directing groups. 3-Fluoro-5-pyrrolidinophenylboronic acid resolves this by combining an electron-donating pyrrolidine with a meta-fluoro substituent on a single phenylboronic acid scaffold. • Enables installation of the 3-fluoro-5-pyrrolidinophenyl motif in one step via Suzuki coupling • Pyrrolidine modulates electron density on the aryl ring, enhancing transmetalation efficiency • Fluorine atom improves metabolic stability of downstream API candidates • Serves as a bioisostere in kinase and proteasome inhibitor SAR libraries • Supplied at ≥98% purity with full Certificate of Analysis

Molecular Formula C10H13BFNO2
Molecular Weight 209.027
CAS No. 1217500-96-3
Cat. No. B578739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-pyrrolidinophenylboronic acid
CAS1217500-96-3
Molecular FormulaC10H13BFNO2
Molecular Weight209.027
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)F)N2CCCC2)(O)O
InChIInChI=1S/C10H13BFNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7,14-15H,1-4H2
InChIKeyWOSGIIGBIQODBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-pyrrolidinophenylboronic Acid Technical Overview


3-Fluoro-5-pyrrolidinophenylboronic acid (CAS 1217500-96-3), also known as (3-fluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid, is a heteroaryl boronic acid derivative with the molecular formula C₁₀H₁₃BFNO₂ and a molecular weight of approximately 209.03 g/mol [1]. It is primarily employed as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heterobiaryl carbon-carbon bonds, enabling the installation of the 3-fluoro-5-pyrrolidinophenyl motif into complex molecular architectures [2]. The compound features both a pyrrolidine ring, which can modulate electron density on the aromatic system, and a fluorine atom at the meta position relative to the boronic acid group. These structural features distinguish it from simpler phenylboronic acids and influence its reactivity profile and the physicochemical properties of its downstream coupling products .

Why 3-Fluoro-5-pyrrolidinophenylboronic Acid Has No Generic Substitute


Substitution of 3-fluoro-5-pyrrolidinophenylboronic acid with simpler or differently substituted phenylboronic acids is not trivial and can lead to significant alterations in reaction outcome and final compound properties. The combination of the electron-donating pyrrolidine group and the electron-withdrawing fluorine atom creates a unique electronic environment on the phenyl ring that governs its reactivity in key steps like transmetalation during Suzuki coupling [1]. Furthermore, in medicinal chemistry applications, the specific substitution pattern is a critical determinant of target binding. Replacing this scaffold with a generic phenylboronic acid or an analog with a different substitution pattern (e.g., moving the fluorine or using a different amine) would result in a different molecule, potentially lacking the intended potency, selectivity, or pharmacokinetic properties required for the research program [2].

Product-Specific Evidence for 3-Fluoro-5-pyrrolidinophenylboronic Acid


Aqueous Solubility Differentiation

The aqueous solubility of 3-fluoro-5-pyrrolidinophenylboronic acid has been computationally or experimentally determined to be 38 µg/mL, with a reported solubility of 1 µg/mL at pH 7.4 . While a direct comparator for the same assay is not available in the source data, this value can be interpreted relative to the class of simple phenylboronic acids. For example, the parent compound, phenylboronic acid, has a reported aqueous solubility of approximately 26,000 µg/mL (26 mg/mL) under similar conditions [1]. The >600-fold lower solubility of the target compound is a direct consequence of the hydrophobic pyrrolidine and fluoro substitutions. This property is a key differentiator when designing reactions or formulations where boronic acid solubility is a limiting factor.

Physicochemical Properties Solubility Bioconjugation

Electronic Effects in Suzuki Coupling

The presence of both a para-directing, electron-donating pyrrolidine group and a meta-directing, electron-withdrawing fluorine atom on the phenyl ring of 3-fluoro-5-pyrrolidinophenylboronic acid creates a unique electronic environment. While specific yield data for this exact compound in a standardized Suzuki coupling is not available in the provided sources, class-level analysis indicates its behavior can be inferred. The pyrrolidine nitrogen can coordinate to the palladium catalyst, potentially accelerating the transmetalation step relative to unsubstituted phenylboronic acids [1]. Conversely, the fluorine atom generally reduces nucleophilicity at boron, which can slow transmetalation but improve stability against protodeboronation [2]. This balance is distinct from analogs like 4-fluorophenylboronic acid (which lacks the amine) or 3-(pyrrolidin-1-yl)phenylboronic acid (which lacks the fluorine), making reaction optimization unique for this specific scaffold.

Suzuki-Miyaura Coupling Reaction Optimization Electronics

Validated Applications of 3-Fluoro-5-pyrrolidinophenylboronic Acid


Synthesis of Kinase and Proteasome Inhibitor Libraries

This compound is employed as a key building block in the parallel synthesis of focused libraries for drug discovery, particularly in programs targeting kinases or the proteasome where boronic acid motifs and basic amine groups are privileged pharmacophores [1]. The 3-fluoro-5-pyrrolidinophenyl group can serve as a bioisostere for other substituted phenyl rings or as a vector to occupy a specific hydrophobic pocket in the target protein. Its use in Suzuki coupling allows for the rapid exploration of structure-activity relationships (SAR) around this core scaffold.

Development of Activity-Based Probes and Sensors

The boronic acid moiety of this compound is known for its ability to form reversible covalent bonds with diols and other nucleophiles [2]. This property is exploited in the design of chemical probes for sensing saccharides (e.g., glucose) or in the development of activity-based probes that target the catalytic serine or threonine residues in the active site of proteases. The specific substitution pattern on the phenyl ring influences the binding affinity and selectivity for its biological target.

Late-Stage Functionalization Route Scouting

In an industrial process chemistry setting, this boronic acid is procured for route scouting, specifically for evaluating its performance in a late-stage Suzuki coupling to install a functionalized aryl group onto a complex, advanced intermediate. The presence of both a basic amine and a fluorine atom may provide synthetic handles or beneficial properties to the final active pharmaceutical ingredient (API), such as modulating its pKa or metabolic stability [3].

Fluorinated Organic Semiconductor Synthesis

The fluorine atom on the phenyl ring can impart desirable electronic properties, such as lowering the LUMO energy level, making the compound a potential building block for the synthesis of n-type or ambipolar organic semiconductors [4]. When coupled with other π-conjugated systems via Suzuki-Miyaura cross-coupling, it can be used to create novel small molecules or polymers for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

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